Cas no 1462-86-8 (3-aminopyridine-2-carboxylic acid)
3-aminopyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminopicolinic acid
- 3-Amino-2-pyridinecarboxylic acid
- 3-Amino-2-carboxypyridine
- 3-Aminopyridine-2-Carboxylic Acid
- 3-Aminopyridine-2-carboxylic acid,3-Aminopyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 3-amino-
- AKOS 92172
- H-3APC2-OH
- IFLAB-BB F2113-0045
- RARECHEM AQ NN 0176
- 3-AMINO-2-PICOLINIC ACID
- 3-Aminopyridine-2-carboxy...
- 3-amino-2-pyridinecarboxylicaci
- 3-Aminopicolinic acid 97%
- 3-Amino-pyridine-2-carboxylic acid
- 3-Amino-2-pyridinecarboxylicacid
- BOOMHTFCWOJWFO-UHFFFAOYSA-N
- 2-Pyridinecarboxylicacid, 3-amino-
- PubChem2015
- 3-Aminopyridine-2-carboxylic acid, tech.
- 3-Amino-2-carboxypy
- 5-22-13-00579 (Beilstein Handbook Reference)
- 3-Amino-2-pyridinecarboxylic acid, AldrichCPR
- AC-4525
- CL0127
- Z1201619040
- 3-Aminopicolinicacid
- PS-4525
- BDBM50122003
- SY005540
- STR06701
- KRX7SG6NCS
- W-205636
- BCP22354
- 1462-86-8
- DTXSID00163301
- BRN 0003600
- EN300-86238
- 3-amino-2-pyridine carboxylic acid
- 3-Amino-pyridine-2-carboxylic acid;3-Amino-2-pyridinecarboxylic acid
- 3-aminopyridin-2-carboxylic acid
- CS-W002358
- AM20050819
- NS00024782
- CHEMBL3617319
- PB32134
- UNII-KRX7SG6NCS
- 3-Amino-2-pyridinecarboxylic acid #
- EINECS 215-971-8
- FT-0615058
- SCHEMBL128343
- AKOS000280890
- MFCD00090153
- pyridine, 3-amino-2-carboxy-
- AC-907/25004530
- DB-006349
- DTXCID5085792
- 3-aminopyridine-2-carboxylic acid
-
- MDL: MFCD00090153
- Inchi: 1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10)
- InChI Key: BOOMHTFCWOJWFO-UHFFFAOYSA-N
- SMILES: OC(C1C(=CC=CN=1)N)=O
- BRN: 0003600
Computed Properties
- Exact Mass: 138.04300
- Monoisotopic Mass: 138.042927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.6
- Topological Polar Surface Area: 76.2
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.417
- Melting Point: 211-217°C
- Boiling Point: 386.6℃ at 760 mmHg
- Flash Point: 187.6℃
- Solubility: Soluble in acetone, ethanol and methanol.
- PSA: 76.21000
- LogP: 0.94320
3-aminopyridine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37-60
- RTECS:US5175000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at -20°C
3-aminopyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-aminopyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0058-5g |
3-Amino-pyridine-2-carboxylic acid |
1462-86-8 | 98% | 5g |
254.41CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0058-25g |
3-Amino-pyridine-2-carboxylic acid |
1462-86-8 | 98% | 25g |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0058-100g |
3-Amino-pyridine-2-carboxylic acid |
1462-86-8 | 98% | 100g |
3561.78CNY | 2021-05-07 | |
| AstaTech | CL0127-5/G |
3-AMINO-2-PYRIDINECARBOXYLIC ACID |
1462-86-8 | 95% | 5g |
$27 | 2023-09-15 | |
| AstaTech | CL0127-25/G |
3-AMINO-2-PYRIDINECARBOXYLIC ACID |
1462-86-8 | 95% | 25g |
$115 | 2023-09-15 | |
| AstaTech | CL0127-100/G |
3-AMINO-2-PYRIDINECARBOXYLIC ACID |
1462-86-8 | 95% | 100/G |
$489 | 2021-05-25 | |
| Alichem | A029000164-100g |
3-Amino-2-pyridinecarboxylic acid |
1462-86-8 | 95% | 100g |
$423.47 | 2022-04-02 | |
| AstaTech | CL0127-1/G |
3-AMINO-2-PYRIDINECARBOXYLIC ACID |
1462-86-8 | 95% | 1g |
$19 | 2023-09-15 | |
| Fluorochem | 046510-1g |
3-Amino-2-pyridinecarboxylic acid |
1462-86-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 046510-5g |
3-Amino-2-pyridinecarboxylic acid |
1462-86-8 | 98% | 5g |
£25.00 | 2022-03-01 |
3-aminopyridine-2-carboxylic acid Suppliers
3-aminopyridine-2-carboxylic acid Related Literature
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Dan Wang,Shu-Mu Li,Yu-Fei Li,Xiang-Jun Zheng,Lin-Pei Jin Dalton Trans. 2016 45 8316
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Yajun Yang,Cuiju Zhu,Min Zhang,Shijun Huang,Jingjing Lin,Xiandao Pan,Weiping Su Chem. Commun. 2016 52 12869
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3. 216. Polyazanaphthalenes. Part III. Some derivatives of 1 : 3 : 5- and 1 : 3 : 8-triazanaphthaleneV. Oakes,R. Pascoe,H. N. Rydon J. Chem. Soc. 1956 1045
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4. 782. Pyrido[3,2-d]pyrimidin-4(3H)-onesW. J. Irwin,D. G. Wibberley J. Chem. Soc. 1965 4240
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5. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acidsRenato Noto,Francesco Buccheri,Giovanni Consiglio,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1980 1627
Additional information on 3-aminopyridine-2-carboxylic acid
3-Aminopyridine-2-Carboxylic Acid (CAS No. 1462-86-8): A Comprehensive Overview
3-Aminopyridine-2-carboxylic acid, also known by its CAS registry number 1462-86-8, is an organic compound with a unique structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which is a six-membered aromatic ring with one nitrogen atom. The presence of an amino group (-NH₂) at the 3-position and a carboxylic acid group (-COOH) at the 2-position imparts distinctive chemical properties, making it a versatile molecule for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-aminopyridine-2-carboxylic acid through diverse methodologies. Researchers have explored both traditional and innovative approaches to optimize the synthesis process, ensuring high yields and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel route involving a one-pot reaction between 3-amino-pyridine and a suitable carboxylating agent under mild conditions. This approach not only simplifies the synthesis but also reduces the environmental footprint, aligning with the principles of green chemistry.
The physical properties of 3-aminopyridine-2-carboxylic acid are equally intriguing. It exists as a crystalline solid with a melting point of approximately 190°C and is sparingly soluble in water but readily dissolves in polar organic solvents such as dimethylformamide (DMF) and acetonitrile. These properties make it suitable for use in various chemical reactions, including peptide synthesis and drug delivery systems.
One of the most promising applications of 3-aminopyridine-2-carboxylic acid lies in its potential as a building block for drug development. The compound's ability to form stable amide bonds with amino acids has made it an attractive candidate for constructing bioactive molecules. A recent study in *Nature Communications* highlighted its role in designing peptide-based inhibitors for protein kinases, which are key targets in cancer therapy. The compound's unique electronic properties allow it to interact effectively with the active sites of these enzymes, potentially leading to novel therapeutic agents.
In addition to its pharmacological applications, 3-aminopyridine-2-carboxylic acid has found utility in materials science. Its ability to coordinate with metal ions has been exploited in the synthesis of metallopolymers and coordination polymers. For example, researchers at Stanford University reported the use of this compound to create self-healing polymers that exhibit exceptional mechanical strength and thermal stability. These materials hold potential for applications in aerospace and automotive industries.
The toxicological profile of 3-Aminopyridine-2-carboxylic acid is another area of active research. While initial studies suggest that it exhibits low toxicity at moderate doses, long-term exposure effects require further investigation. A collaborative study between the University of California and the National Institute of Health is currently underway to assess its genotoxicity and mutagenicity using advanced techniques such as comet assay and Ames test.
Looking ahead, the future of 3-Aminopyridine-2-carboxylic acid seems bright as researchers continue to unlock its full potential. Ongoing projects aim to explore its role in bioconjugation chemistry, where it could serve as a linker for attaching biomolecules such as proteins and nucleic acids. Furthermore, its application in electrochemistry for designing advanced sensors and energy storage devices is being actively pursued.
In conclusion, 3-Aminopyridine-2-carboxylic acid (CAS No. 1462-86-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and application development, positions it as a valuable tool for addressing contemporary challenges in medicine, materials science, and beyond.
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